2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups and a pyrrolidinyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Pyrrolidinyl-Pyridine Moiety: This step involves the nucleophilic substitution reaction where the pyrrolidinyl-pyridine moiety is attached to the pyrimidine core. This can be achieved using pyrrolidine and pyridine-4-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the pyrrolidinyl-pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridine-4-carbonyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring and the pyrrolidinyl-pyridine moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- 2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Uniqueness
2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the specific positioning of the pyridine-4-carbonyl group, which can influence its binding affinity and specificity towards biological targets compared to its isomers.
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-9-15(19-12(2)18-11)22-14-5-8-20(10-14)16(21)13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGWGNNCXMKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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